molecular formula C11H10N4 B067555 2-(4,5-dihydro-1H-imidazol-2-yl)quinoxaline

2-(4,5-dihydro-1H-imidazol-2-yl)quinoxaline

Cat. No.: B067555
M. Wt: 198.22 g/mol
InChI Key: MQSSFHXQKUSFIW-UHFFFAOYSA-N
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Description

2-(4,5-Dihydro-1H-imidazol-2-yl)quinoxaline is a heterocyclic compound that features both imidazole and quinoxaline moieties. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and material science. The presence of both imidazole and quinoxaline rings endows it with unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,5-dihydro-1H-imidazol-2-yl)quinoxaline typically involves the cyclization of appropriate precursors. . The reaction conditions often require heating and the use of catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Solvent recovery and recycling are also crucial aspects of industrial production to minimize waste and reduce costs.

Chemical Reactions Analysis

Types of Reactions

2-(4,5-Dihydro-1H-imidazol-2-yl)quinoxaline can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized to form imidazolone derivatives.

    Reduction: The quinoxaline ring can be reduced to form tetrahydroquinoxaline derivatives.

    Substitution: Both the imidazole and quinoxaline rings can undergo substitution reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

    Oxidation: Imidazolone derivatives.

    Reduction: Tetrahydroquinoxaline derivatives.

    Substitution: Various substituted imidazole and quinoxaline derivatives depending on the reagents used.

Scientific Research Applications

2-(4,5-Dihydro-1H-imidazol-2-yl)quinoxaline has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    2-(4,5-Dihydro-1H-imidazol-2-yl)phenol: Similar structure but with a phenol group instead of a quinoxaline ring.

    2-(1H-Imidazol-2-yl)pyridine: Contains a pyridine ring instead of a quinoxaline ring.

    2-Phenyl-2-imidazoline: Features a phenyl group instead of a quinoxaline ring.

Uniqueness

2-(4,5-Dihydro-1H-imidazol-2-yl)quinoxaline is unique due to the combination of imidazole and quinoxaline rings, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-(4,5-dihydro-1H-imidazol-2-yl)quinoxaline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N4/c1-2-4-9-8(3-1)14-7-10(15-9)11-12-5-6-13-11/h1-4,7H,5-6H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQSSFHXQKUSFIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN=C(N1)C2=NC3=CC=CC=C3N=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(4,5-dihydro-1H-imidazol-2-yl)quinoxaline
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2-(4,5-dihydro-1H-imidazol-2-yl)quinoxaline

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